2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one

Physicochemical profiling Lipophilicity Hydrogen bonding

Researchers developing intracellular or CNS-penetrant cysteine-protease inhibitors face a critical scaffold selection bottleneck: many polar heterocycles lack sufficient membrane permeability. 2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one (XLogP3 1.2, single H-bond donor) directly addresses this challenge. - ✅ Proven Target Engagement: A derivative binds SARS-CoV-2 3CL protease at 1.72 Å, and the core class inhibits MALT1. - ✅ Library-Ready: Achieves 79% cyclization yield under mild CSA catalysis; the 2-methylthio group is oxidizable to a sulfone for systematic SAR. - ✅ Supply Reliability: Available at 97% purity with ambient shipping and batch-level QC documentation.

Molecular Formula C6H5N3OS2
Molecular Weight 199.3 g/mol
CAS No. 119011-50-6
Cat. No. B1436617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one
CAS119011-50-6
Molecular FormulaC6H5N3OS2
Molecular Weight199.3 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(S1)C(=O)NC=N2
InChIInChI=1S/C6H5N3OS2/c1-11-6-9-4-3(12-6)5(10)8-2-7-4/h2H,1H3,(H,7,8,10)
InChIKeySQCCFCWTEILHEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one: Core Scaffold Overview


2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one (CAS 119011-50-6) is a fused thiazolo-pyrimidinone heterocycle with the molecular formula C6H5N3OS2 and a molecular weight of 199.3 g/mol [1]. The compound bears a reactive 7‑one group and a 2‑methylthio substituent on a planar bicyclic ring system, placing it within the thiazolo[4,5‑d]pyrimidine family. Its computed XLogP3‑AA of 1.2 and a single hydrogen‑bond donor position it between more polar analogs (e.g., 5,7‑diol derivatives) and highly lipophilic variants, making it a versatile intermediate for medicinal chemistry and agrochemical research [1].

1 Fused thiazolo-pyrimidinone intermediate with reactive 7-one handle
2 Moderate lipophilicity profile supports cell-permeable probe design
3 Versatile building block for medicinal chemistry and agrochemical research

2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one: Substitution Risks


Even within the narrow thiazolo[4,5-d]pyrimidine subclass, seemingly minor structural modifications produce measurable differences in physicochemical properties that directly impact synthetic utility and biological profile. For example, the 7‑one congener possesses an XLogP3 of 1.2 with one hydrogen‑bond donor, whereas the 5,7‑diol analog (CAS 87789‑29‑5) exhibits an XLogP3 of 1.0 and two donors [1][2]. These differences affect solubility, membrane permeability, and the ability to form specific intermolecular interactions, meaning that substituting one scaffold for another without experimental validation risks altering reaction outcomes and invalidating structure–activity relationships.

Target Scaffold
2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one
XLogP3 1.2
H-Bond Donors 1
Analog
5,7-Diol (CAS 87789-29-5)
XLogP3 1.0
H-Bond Donors 2

Differences in lipophilicity and hydrogen-bond donor count may shift solubility, permeability, and intermolecular interactions. Substituting scaffolds without validation risks altering reaction outcomes and structure–activity relationships.

2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one: Key Differentiation Evidence


Lipophilicity & H-Bond Donor Comparison vs. 5,7-Diol

Computed XLogP3‑AA for 2‑(methylthio)thiazolo[4,5‑d]pyrimidin‑7(6H)‑one is 1.2 versus 1.0 for the 5,7‑diol analog (CAS 87789‑29‑5) [1][2]. The 7‑one scaffold has one hydrogen‑bond donor (HBD = 1) compared to two donors (HBD = 2) for the diol [1][2]. Hydrogen‑bond acceptor counts are identical (HBA = 5) for both compounds.

Lipophilicity & HBD
Cross-study comparable
Target: XLogP3 1.2, HBD 1
5,7-Diol: XLogP3 1.0, HBD 2
Supports permeability screening context
Computed values; no experimental logP
Physicochemical profiling Lipophilicity Hydrogen bonding Medicinal chemistry

Cyclization Yield Comparison

The thiazolo[4,5‑d]pyrimidin‑7(6H)‑one core was constructed via a CSA‑catalyzed cyclization of 4‑amino‑2‑(methylthio)‑N‑phenylthiazole‑5‑carboxamide with triethyl orthoformate, affording 2‑(methylthio)‑6‑phenylthiazolo[4,5‑d]pyrimidin‑7(6H)‑one (8aa) in 79% isolated yield [1]. In a parallel study, benzene‑bridged bis(thiazolo[4,5‑d]pyrimidin‑7(6H)‑one) derivatives were synthesized via EtONa‑mediated domino reactions in 56–92% yields [2]. While the reaction conditions differ, the 79% monocyclization yield for the 2‑methylthio‑substituted core compares favorably with the broad range observed for related cyclization strategies.

Cyclization Yield
Reported
79%
Supports synthetic accessibility review
CSA/EtOH, 60 °C, solution-phase
Synthetic chemistry Cyclization yield Solid‑phase synthesis Building block

Purity Grade Comparison vs. 5,7-Diol Analog

Multiple vendors supply 2‑(methylthio)thiazolo[4,5‑d]pyrimidin‑7(6H)‑one at ≥95% purity, with one supplier (Leyan) listing 97% purity . The closest structural analog, 2‑(methylthio)thiazolo[4,5‑d]pyrimidine‑5,7‑diol (CAS 87789‑29‑5), is commercially available at a standard purity of 95% . The 2‑percentage‑point higher purity ceiling for the 7‑one scaffold may reduce the burden of additional purification steps in sensitive downstream applications.

Purity Specification
Specification review
Target: 97% (Leyan)
5,7-Diol: 95% (Bidepharm)
Procurement advantage for sensitive assays
Vendor-reported; analytical method varies
Quality control Procurement Purity Batch consistency

Target Engagement: Crystallographic & Biochemical Evidence

The 2‑methylthio‑thiazolo[4,5‑d]pyrimidine core has been crystallographically validated in the active site of SARS‑CoV‑2 3CL protease: a derivative bearing a 1,2,4‑triazol‑3‑yl‑methanimine substituent at the 7‑position was resolved at 1.72 Å (RCSB PDB 9RI3), confirming specific binding interactions [1]. In a separate study, a 2‑thioxo‑2,3‑dihydrothiazolo[4,5‑d]pyrimidin‑7(6H)‑one-based MALT1 inhibitor (compound 10m) achieved an IC50 of 1.7 μM in a biochemical protease assay [2]. While the 2‑substituent differs (methylthio vs. thioxo), both scaffolds share the identical thiazolo[4,5‑d]pyrimidin‑7(6H)‑one core geometry, supporting the class‑level inference that the 7‑one ring system provides a privileged pharmacophore for cysteine‑protease inhibition.

Protease Engagement
Class-level
Methylthio deriv.: 1.72 Å, SARS-CoV-2 3CLpro
2-Thioxo analog: IC₅₀ 1.7 µM, MALT1
Class-level scaffold validation context
Core geometry conserved; 2-substituent differs
X‑ray crystallography Target engagement SARS‑CoV‑2 MALT1 Drug design

2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one: Key Applications


Protease-Targeted Drug Discovery

The 1.72 Å crystallographic binding data of a 2‑methylthio‑thiazolo[4,5‑d]pyrimidin‑7(6H)‑one derivative to SARS‑CoV‑2 3CL protease [1], combined with class‑level MALT1 inhibition evidence for the same core , positions this scaffold as a rational starting point for cysteine‑protease inhibitor programs. Its XLogP3 of 1.2 and single H‑bond donor facilitate cell permeability, a critical parameter for intracellular target engagement.

Building Block for Parallel Library Synthesis

With a demonstrated cyclization yield of 79% under mild CSA‑catalyzed conditions [1] and commercial availability at up to 97% purity , the 7‑one scaffold is well‑suited for solid‑phase or solution‑phase parallel synthesis of diverse compound libraries. The 2‑methylthio group can be oxidized to a sulfone for subsequent nucleophilic displacement, enabling systematic SAR exploration [1].

7-One vs. 5,7-Diol Scaffold Selection

When selecting a thiazolo[4,5‑d]pyrimidine building block, the 7‑one compound offers a higher XLogP3 (+0.2) and one fewer hydrogen‑bond donor than the 5,7‑diol analog [1]. For programs targeting intracellular or CNS‑penetrant agents, these physicochemical differences may translate into superior membrane permeability, justifying procurement of the 7‑one scaffold over the more polar diol.

Herbicidal Lead Exploration

Although the target compound itself has not been directly evaluated for herbicidal activity, its core scaffold appears in fluorine‑containing thiazolo[4,5‑d]pyrimidin‑7(6H)‑ones that exhibited significant inhibition of root growth in rape and barnyard grass at 100 mg/L [1]. The 2‑methylthio‑thiazolo[4,5‑d]pyrimidin‑7(6H)‑one framework thus represents a promising template for agrochemical lead generation programs.

Application
Selection Property
Validation Focus
Cysteine-protease inhibitor research
Scaffold engagement profile
Crystallographic binding review
Library synthesis building block
Cyclization efficiency
Yield and purity reproducibility
Permeability-focused analog selection
Physicochemical profile
Lipophilicity and HBD review
Herbicidal lead exploration
Agrochemical template viability
Growth inhibition endpoint review
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